molecular formula C14H17NSi B575134 3-[Benzyl(dimethyl)silyl]pyridine CAS No. 171497-80-6

3-[Benzyl(dimethyl)silyl]pyridine

Cat. No.: B575134
CAS No.: 171497-80-6
M. Wt: 227.382
InChI Key: JVKUPJOIZXAQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(dimethyl)silyl]pyridine is an organosilicon compound featuring a pyridine ring substituted at the 3-position with a benzyl(dimethyl)silyl group. This structure combines the aromatic and Lewis basic properties of pyridine with the steric bulk and electron-donating/withdrawing characteristics of the silyl moiety. The benzyl(dimethyl)silyl group enhances the compound’s stability and modulates reactivity, making it valuable in catalysis, material science, and synthetic organic chemistry. Its synthesis typically involves silylation reactions, such as the coupling of chlorosilanes with pyridine derivatives under controlled conditions .

Properties

CAS No.

171497-80-6

Molecular Formula

C14H17NSi

Molecular Weight

227.382

IUPAC Name

benzyl-dimethyl-pyridin-3-ylsilane

InChI

InChI=1S/C14H17NSi/c1-16(2,14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3

InChI Key

JVKUPJOIZXAQQE-UHFFFAOYSA-N

SMILES

C[Si](C)(CC1=CC=CC=C1)C2=CN=CC=C2

Synonyms

Pyridine, 3-[dimethyl(phenylmethyl)silyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The table below compares 3-[Benzyl(dimethyl)silyl]pyridine with structurally related silyl-substituted pyridines and silane-containing compounds:

Compound Name Substituent Position Silyl Group Molecular Weight (g/mol) Key Applications/Reactivity
3-[Benzyl(dimethyl)silyl]pyridine 3-position Benzyl(dimethyl)silyl ~243.4 (calculated) Catalysis, ligand design
3-(Trimethylsilyl)pyridine 3-position Trimethylsilyl 151.3 Lewis base, protecting group
Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate Allene system Dimethyl(phenyl)silyl ~278.4 (calculated) Enantioselective cycloadditions
3-Acetylpyridine 3-position Acetyl (non-silyl) 121.1 Pharmaceutical intermediates

Key Observations :

  • In contrast, the acetyl group in 3-acetylpyridine lacks the silicon-mediated electronic effects, making it less versatile in organometallic applications .
  • Reactivity in Synthesis: Allenylsilanes like methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate () share similar silyl groups but are optimized for cycloaddition reactions due to their conjugated allene systems. The pyridine-based silyl compound may instead participate in nucleophilic substitutions or serve as a ligand .

Functional Analogs

Silyl Ethers and Esters

Compounds such as benzyl 2-diazoacetate () and methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate highlight the role of silyl groups in stabilizing reactive intermediates. While these compounds are tailored for diazo transfers or asymmetric catalysis, 3-[Benzyl(dimethyl)silyl]pyridine’s rigid pyridine backbone may favor coordination chemistry or acid-base interactions .

Pyridine Derivatives
  • 2-Acetamidopyridine (): Contains an acetamide group at the 2-position. Unlike the silyl group, this substituent is polar and hydrogen-bonding, directing its use in biological systems rather than synthetic catalysis.
  • Ethyl 3-(4-pyridinyl)propyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (): A dihydropyridine derivative with multiple functional groups. Its complexity contrasts with the simpler, more modular design of silyl-pyridines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.